molecular formula C13H11FN2O B3488976 N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide

N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide

Cat. No.: B3488976
M. Wt: 230.24 g/mol
InChI Key: KKAUTHOQSQZBDF-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide: is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with a carboxamide group and a 4-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 4-fluoro-2-methylaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and materials science. Its unique properties make it suitable for applications in crop protection and the creation of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide
  • N-(4-bromo-2-methylphenyl)pyridine-4-carboxamide
  • N-(4-fluoro-2-ethylphenyl)pyridine-4-carboxamide

Comparison: N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, or ethyl analogs. These differences make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAUTHOQSQZBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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